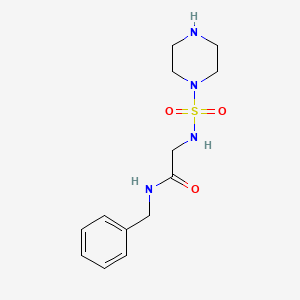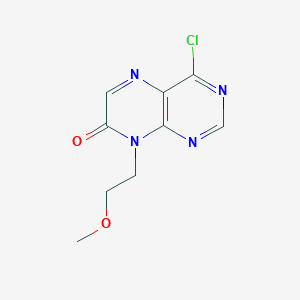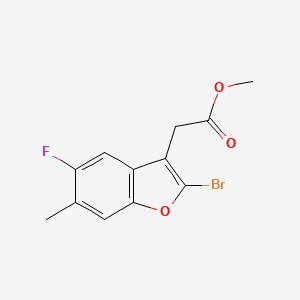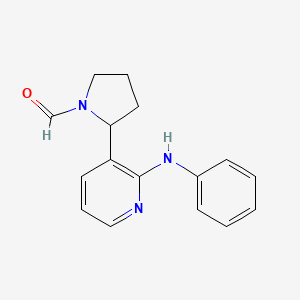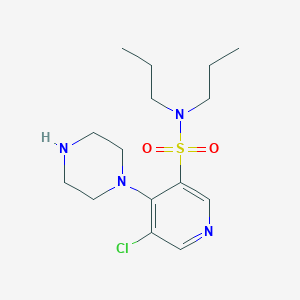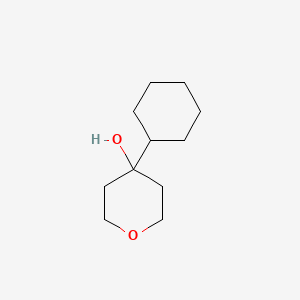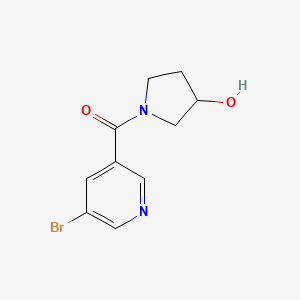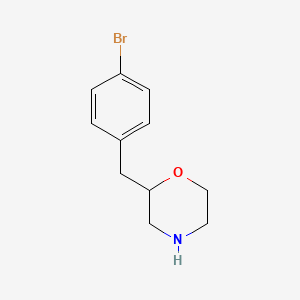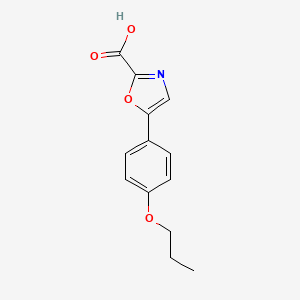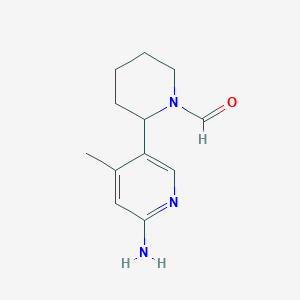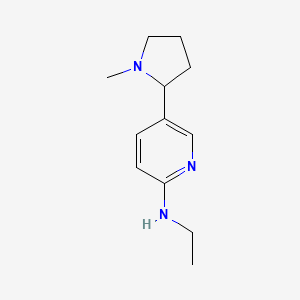
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group and a 1-methylpyrrolidin-2-yl group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitro-5-bromopyridine as the starting material.
Grignard Reaction: The first step involves a Grignard reaction where the 2-nitro-5-bromopyridine is reacted with an appropriate Grignard reagent to introduce the ethyl group.
Reduction and Amination: The intermediate product is then subjected to reduction and amination reactions to introduce the 1-methylpyrrolidin-2-yl group.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-one, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents. Its structural features make it a valuable intermediate in drug discovery and development.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine: Unique due to its specific substitution pattern on the pyridine ring.
N-(pyridin-2-yl)amides: Known for their medicinal applications and structural similarity to the target compound.
Imidazo[1,2-a]pyridines: Another class of pyridine derivatives with significant biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a 1-methylpyrrolidin-2-yl group on the pyridine ring differentiates it from other pyridine derivatives and contributes to its versatility in various applications .
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-3-13-12-7-6-10(9-14-12)11-5-4-8-15(11)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,13,14) |
Clé InChI |
AIVCGSKEACPYBS-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=C(C=C1)C2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


